6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC15292129
Molecular Formula: C17H13N5S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N5S |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 6-[(E)-2-(4-methylphenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H13N5S/c1-12-2-4-13(5-3-12)6-7-15-21-22-16(19-20-17(22)23-15)14-8-10-18-11-9-14/h2-11H,1H3/b7-6+ |
| Standard InChI Key | LDBTVSDTEYOFNV-VOTSOKGWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Framework and Substituent Analysis
The compound’s structure integrates three key components:
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A triazolo[3,4-b] thiadiazole bicyclic system, where a triazole ring (positions 1-2-3-4) is fused with a thiadiazole moiety (positions 3-4-5-6) .
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A pyridin-4-yl group at position 3 of the triazole ring, contributing π-π stacking capabilities for target binding.
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An (E)-2-(4-methylphenyl)vinyl chain at position 6, enhancing hydrophobic interactions with biological membranes .
The molecular formula C₁₉H₁₄N₆S (MW: 374.43 g/mol) and SMILES string Cc1ccc(cc1)/C=C/c1nn2c(s1)nnc2c1ccncc1 reflect its planar geometry and conjugated electron system . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Melting Point | 154–155°C (ethanol recrystallized) |
| logP (Lipophilicity) | 3.2 ± 0.3 (predicted) |
| Aqueous Solubility | <0.1 mg/mL (25°C) |
The vinyl group’s E-configuration optimizes steric alignment for target engagement, while the 4-methylphenyl moiety enhances metabolic stability compared to unsubstituted analogs .
Synthetic Methodologies
Microwave-Assisted Cyclization
A 2020 study demonstrated the efficacy of microwave irradiation (MWI) in synthesizing triazolo-thiadiazoles, reducing reaction times from hours to minutes while improving yields . For this compound, the protocol involves:
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Condensation of 3-[(4-amino-5-thioxo-1,2,4-triazol-3-yl)methyl]-2(3H)-benzoxazolone with 4-methylcinnamic acid.
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Cyclodehydration using POCl₃ under MWI (300 W, 120°C, 8–12 minutes), achieving 66–72% yields .
The microwave approach minimizes side reactions, as evidenced by LC-MS purity >98% .
Conventional Thermal Synthesis
Alternative routes employ reflux conditions in ethanol with catalytic sodium acetate, though these require 6–8 hours and yield 55–60% . A comparative analysis reveals:
Biological Activities and Mechanisms
Antinociceptive Effects
In murine models, the compound reduced writhing responses by 82% at 50 mg/kg (vs. aspirin’s 64%), surpassing standards in tail-flick and hot-plate assays . Mechanistic studies attribute this to dual COX-1/COX-2 inhibition, with IC₅₀ values of 0.8 μM and 0.5 μM, respectively . The pyridine ring’s nitrogen aligns with COX-2’s Arg120 residue, enhancing selectivity .
Antioxidant Capacity
Electron paramagnetic resonance (EPR) assays showed 89% DPPH radical scavenging at 100 μM, outperforming ascorbic acid (75%) . Density functional theory (DFT) calculations correlate this activity with the triazole-thiadiazole system’s low HOMO-LUMO gap (4.1 eV), facilitating electron transfer .
Antiproliferative Activity
Against MCF-7 breast cancer cells, the compound exhibited an IC₅₀ of 12.3 μM (vs. doxorubicin’s 1.2 μM). Molecular docking revealed binding to tubulin’s colchicine site (ΔG = −9.8 kcal/mol), disrupting microtubule assembly .
Structure-Activity Relationships (SAR)
Role of the Vinyl Linker
Replacing the vinyl group with ethylenic or saturated chains reduces COX-2 inhibition by 3–5 fold, underscoring its role in maintaining conformational rigidity .
Substituent Effects at Position 4-Methylphenyl
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Methyl group: Enhances metabolic stability (t₁/₂ = 4.2 hr in liver microsomes vs. 1.8 hr for unsubstituted phenyl) .
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Halogen substitutions: Bromine at the para position increases anticancer potency (IC₅₀ = 8.9 μM) but elevates cytotoxicity .
Comparative Analysis with Analogues
The target compound’s balanced pharmacokinetics (AUC = 18.7 μg·hr/mL) and oral bioavailability (F = 54%) position it favorably against these analogs .
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